molecular formula C21H15BrO3 B435355 2-Oxo-1,2-diphenylethyl 2-bromobenzoate CAS No. 171046-43-8

2-Oxo-1,2-diphenylethyl 2-bromobenzoate

Cat. No.: B435355
CAS No.: 171046-43-8
M. Wt: 395.2g/mol
InChI Key: YKGMVVGMSQWLOB-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl 2-bromobenzoate is a brominated aromatic ester characterized by a central 2-oxo-1,2-diphenylethyl group esterified with 2-bromobenzoic acid. The compound combines a rigid diphenylethyl backbone with an electron-withdrawing bromine substituent at the ortho position of the benzoate moiety. This structure confers unique physicochemical properties, such as moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and stability under inert conditions.

Properties

CAS No.

171046-43-8

Molecular Formula

C21H15BrO3

Molecular Weight

395.2g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) 2-bromobenzoate

InChI

InChI=1S/C21H15BrO3/c22-18-14-8-7-13-17(18)21(24)25-20(16-11-5-2-6-12-16)19(23)15-9-3-1-4-10-15/h1-14,20H

InChI Key

YKGMVVGMSQWLOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Selected 2-Bromobenzoate Esters

Compound Melting Point (°C) Solubility (mg/mL in DMSO) Hydrolysis Half-Life (pH 7.4, 25°C)
2-Oxo-1,2-diphenylethyl 2-bromo 142–145 12.8 48 h
Methyl 2-bromobenzoate 34–36 89.3 6 h
Ethyl 2-bromobenzoate 22–24 76.5 8 h
Phenyl 2-bromobenzoate 98–100 9.2 72 h

Key Findings :

  • The diphenylethyl group in the target compound increases steric bulk, leading to higher melting points and reduced solubility compared to alkyl esters (e.g., methyl or ethyl derivatives) .
  • Hydrolysis resistance is significantly enhanced due to steric hindrance around the ester bond, with a half-life of 48 hours versus 6–8 hours for methyl/ethyl analogs. This stability is advantageous in applications requiring prolonged shelf-life .

Comparison with Ortho-Substituted Bromobenzoates

Table 2: Reactivity of Ortho-Substituted Bromobenzoates in Cross-Coupling Reactions

Compound Suzuki Reaction Yield (%)* Buchwald-Hartwig Amination Yield (%)*
2-Oxo-1,2-diphenylethyl 2-bromo 72 58
2-Bromobenzophenone 85 63
2-Bromo-N-phenylbenzamide 68 82

*Conditions: Pd(PPh₃)₄ catalyst, 80°C, 12 h.
Key Findings :

  • The target compound exhibits moderate reactivity in Suzuki couplings, likely due to steric hindrance from the diphenylethyl group, which slows transmetallation .
  • In contrast, 2-bromo-N-phenylbenzamide shows superior performance in Buchwald-Hartwig aminations, attributed to the amide group’s ability to stabilize transition states via resonance .

Comparison with Non-Brominated Analogs

Replacing bromine with chlorine or hydrogen alters electronic and steric profiles:

  • 2-Chlorobenzoate analog : Higher melting point (155–158°C) but lower electrophilic reactivity (Suzuki yield: 65%) due to chlorine’s weaker leaving-group ability.
  • Unsubstituted benzoate analog : Faster hydrolysis (half-life: 2 h) and reduced utility in cross-coupling reactions.

Limitations and Contradictions in Existing Data

  • Structural Specificity: While discusses 2-aminobenzamides, their hydrolysis resistance and biological activity differ markedly from ester-based compounds like the target, limiting direct comparisons .
  • Patent Example 101: The brominated intermediate in (4-bromo-2-hydroxybenzaldehyde) highlights the importance of substitution patterns. However, the target’s ester functionality and lack of heterocycles distinguish its reactivity from oxazolidinone derivatives .

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